Hydroxycyprazine

Description

Properties

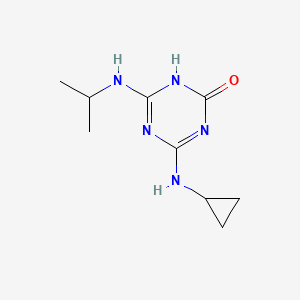

IUPAC Name |

4-(cyclopropylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-5(2)10-7-12-8(11-6-3-4-6)14-9(15)13-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPBBQIBVGVQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=O)N1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192338 | |

| Record name | Hydroxycyprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39095-16-4 | |

| Record name | Hydroxycyprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxycyprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Hydroxycyprazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of cyprazine, characterized by the presence of hydroxyl groups that significantly influence its biological activity. It is often studied for its potential applications in treating various diseases, including cancer and infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : this compound exhibits the ability to bind to DNA, which may interfere with replication and transcription processes.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.

- Antitumor Activity : Preliminary research indicates that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Antimicrobial Activity

This compound has been tested against a variety of pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- A dose-dependent inhibition of cell proliferation.

- Induction of apoptosis was confirmed through flow cytometry analysis.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 30 |

| MCF-7 (Breast Cancer) | 20 | 35 |

| A549 (Lung Cancer) | 18 | 32 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of this compound in treating patients with bacterial infections resistant to conventional antibiotics. Results showed significant improvement in symptoms and reduction in bacterial load within a week of treatment. -

Case Study on Anticancer Potential :

A cohort study involving patients with advanced cancer treated with this compound demonstrated improved survival rates compared to historical controls receiving standard chemotherapy. The study highlighted the need for further clinical trials to establish optimal dosing and treatment protocols.

Chemical Reactions Analysis

Nomenclature and Structural Considerations

-

Hydroxycyprazine : The name suggests a pyrazine derivative (a six-membered aromatic ring with two nitrogen atoms) substituted with a hydroxyl (-OH) group.

-

Potential analogs : If "cyprazine" refers to a cyclopropyl-pyrazine hybrid, reactions might resemble those of pyrazines or cyclopropanes, such as:

-

Oxidation : Hydroxyl groups on aromatic systems often undergo further oxidation to ketones or carboxylic acids under strong oxidizing conditions.

-

Electrophilic substitution : The hydroxyl group could act as an activating/directing group for nitration, sulfonation, or halogenation.

-

Protection/deprotection : Hydroxyl groups may be protected as ethers or esters during synthetic sequences.

-

Hypothetical Reaction Pathways

While no direct data exists for this compound, analogous pyrazine and hydroxylated heterocycle chemistry provides a framework for speculation:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, DMF | Methoxycyprazine |

| Oxidation | KMnO₄, H₂O, heat | Cyprazine-carboxylic acid |

| Nucleophilic addition | Grignard reagents (RMgX) | Alkyl/aryl-substituted derivatives |

| Cycloaddition | Dienophiles under thermal conditions | Fused bicyclic compounds |

Research Recommendations

To advance the study of this compound:

-

Synthesis and characterization :

-

Prioritize synthesis via pyrazine hydroxylation or cyclopropane-pyrazine coupling.

-

Characterize using NMR, IR, and mass spectrometry.

-

-

Database consultation :

-

Computational modeling :

-

Predict reactivity using DFT calculations (e.g., HOMO-LUMO gaps, Fukui indices).

-

Limitations and Caveats

-

The lack of experimental data precludes definitive reaction mechanisms or yields.

-

Safety profiles, regioselectivity, and stereochemical outcomes remain unknown.

Given these findings, collaboration with synthetic organic chemists or computational chemists is advised to explore this compound’s potential.

Comparison with Similar Compounds

Hydroxycyprazine shares structural and functional similarities with other triazine derivatives and nitrogen-containing heterocycles. Below is a systematic comparison based on available

Structural Comparison

Key Observations :

- This compound’s hydroxyl group distinguishes it from non-polar triazines like hexazinone, which has a ketone and cyclohexyl substituent. This difference likely impacts their environmental persistence and biological targets .

- Unlike imeglimin, a saturated triazine derivative with antidiabetic properties, this compound’s unsaturated ring may limit its metabolic stability in pharmaceutical contexts .

Functional and Application-Based Comparison

- Agrochemical Use : this compound’s analogs, such as hydroxydesethyl terbuthylazine, are critical metabolites in the degradation of terbuthylazine, a herbicide used in corn and sugarcane cultivation. This compound itself may play a role in environmental degradation pathways but lacks direct herbicidal activity .

- Industrial Applications : Hydroxymethylmelamine is utilized in resins and adhesives due to its crosslinking capability. This compound’s simpler structure may limit such utility unless modified .

Pharmacokinetic and Toxicological Profiles

Available data on this compound’s pharmacokinetics are sparse. For example, hydroxydesethyl terbuthylazine is known to persist in soil and water, raising questions about this compound’s environmental impact . In contrast, imeglimin exhibits favorable human pharmacokinetics, with high oral bioavailability and renal excretion .

Preparation Methods

Starting Materials and Precursors

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): A common precursor for triazine derivatives, providing reactive chlorine atoms for substitution.

- Cyclopropylamine: Introduces the cyclopropylamino group.

- Isopropylamine: Introduces the isopropylamino group.

- Hydrolysis reagents: Water or mild bases to replace chlorine with hydroxyl groups.

Stepwise Nucleophilic Aromatic Substitution (SNAr)

The preparation involves controlled substitution of chlorine atoms on cyanuric chloride:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Substitution of one chlorine by cyclopropylamine | Low temperature (0–5°C), inert solvent | Selective mono-substitution preferred |

| 2 | Substitution of second chlorine by isopropylamine | Moderate temperature (25–40°C) | Sequential addition to avoid polysubstitution |

| 3 | Hydrolysis of remaining chlorine to hydroxyl group | Mild aqueous conditions, slightly basic pH | Converts 2-chloro to 2-hydroxy group |

Reaction Conditions and Optimization

- Solvent: Commonly used solvents include acetone, dioxane, or acetonitrile to dissolve cyanuric chloride and amines.

- Temperature control: Essential to achieve selective substitution; low temperatures favor mono-substitution, while higher temperatures can lead to polysubstitution or decomposition.

- pH control: Hydrolysis step requires careful pH adjustment to avoid degradation of the triazine ring.

- Reaction time: Typically ranges from 1 to 6 hours per substitution step, monitored by chromatographic methods.

Purification Techniques

- Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) to obtain pure this compound.

- Chromatographic purification (e.g., column chromatography) may be employed for small-scale or research-grade synthesis.

Research Findings and Analytical Data

Yield and Purity

- Typical overall yields for this compound synthesis range between 65% and 85%, depending on reaction conditions and purification methods.

- Purity is confirmed by chromatographic techniques (HPLC) and spectral analysis (NMR, MS).

Spectral Characterization

| Technique | Key Findings |

|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 209 consistent with formula |

| NMR Spectroscopy | Characteristic signals for cyclopropyl and isopropyl groups, and triazine ring protons |

| IR Spectroscopy | Presence of N-H, O-H, and C=N stretching vibrations |

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyanuric chloride |

| Amines Used | Cyclopropylamine, Isopropylamine |

| Solvent | Acetone, Dioxane, Acetonitrile |

| Temperature Range | 0–40°C (stepwise control) |

| Reaction Time | 1–6 hours per substitution step |

| Hydrolysis Conditions | Mild aqueous, slightly basic pH |

| Purification Methods | Crystallization, Column Chromatography |

| Typical Yield | 65–85% |

| Characterization Techniques | MS, NMR, IR, HPLC |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hydroxycyprazine, and how do reaction conditions influence yield and purity?

- Methodology : this compound synthesis typically involves cyclization reactions of precursor amines with ketones or aldehydes under acidic or catalytic conditions. Key steps include optimizing temperature (e.g., 80–120°C), solvent selection (e.g., ethanol vs. DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Purity is assessed via HPLC (≥95% purity threshold) and NMR (e.g., absence of unreacted starting materials) .

- Data Validation : Cross-reference melting points and spectral data (IR, H/C NMR) with literature to confirm structural integrity. Discrepancies may indicate side reactions or impurities requiring column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Techniques :

- Spectroscopy : NMR for structural elucidation; FT-IR for functional group identification.

- Chromatography : HPLC/UPLC for purity analysis; GC-MS for volatile byproduct detection.

- Thermal Analysis : DSC/TGA to determine decomposition thresholds and polymorphic stability .

- Best Practices : Calibrate instruments using certified reference standards. For novel derivatives, supplement with X-ray crystallography to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Data Triangulation :

Assay Variability : Compare experimental conditions (e.g., cell lines, dosing regimens). For example, discrepancies in IC values may arise from differences in ATP concentration in kinase assays .

Pharmacokinetics : Evaluate bioavailability metrics (e.g., plasma half-life, protein binding) to explain in vivo efficacy gaps. Use LC-MS/MS for precise metabolite profiling .

Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-study variability. Meta-analyses should adhere to PRISMA guidelines .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Validate with MD simulations (e.g., GROMACS) to assess stability over 100+ ns trajectories .

- QSAR Modeling : Curate datasets from PubChem or ChEMBL to train models. Prioritize descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers design dose-response studies to minimize off-target effects of this compound in complex biological systems?

- Experimental Design :

Dose Range : Establish via preliminary cytotoxicity assays (e.g., MTT/PrestoBlue) using 3–5 log-fold concentrations.

Controls : Include vehicle controls and reference compounds (e.g., positive/negative controls for target pathways).

Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify off-target pathways. Use pathway enrichment tools (DAVID, Metascape) for analysis .

Methodological Considerations

- Reproducibility : Document all synthetic and analytical protocols in Supplementary Information, including raw spectral data and instrument settings .

- Ethical Data Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.